

A Comparative Guide to the Spectroscopic Characterization of 2-Nitro-2-butene

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Compound of Interest

Compound Name: 2-Nitro-2-butene

CAS No.: 4812-23-1

Cat. No.: B14748171

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used for the characterization of **2-Nitro-2-butene**. Due to the limited availability of comprehensive, publicly accessible experimental spectra for **2-Nitro-2-butene**, this document presents available data alongside predicted spectroscopic characteristics derived from analogous compounds and established principles. For comparative purposes, detailed spectroscopic data for the related compound, 2-nitropropane, is also provided.

Spectroscopic Data Comparison

The following tables summarize the available and expected spectroscopic data for **2-Nitro-2-butene**, with a direct comparison to 2-nitropropane.

Table 1: Mass Spectrometry Data

Analyte	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Nitro-2-butene	101[1]	55, 29[1]
2-Nitropropane	89	46, 43, 41, 30

Table 2: Infrared (IR) Spectroscopy Data

Analyte	N-O Asymmetric Stretch (cm ⁻¹)	N-O Symmetric Stretch (cm ⁻¹)	C=C Stretch (cm ⁻¹)
2-Nitro-2-butene (Predicted)	~1520	~1350	~1650
2-Nitropropane	~1550	~1370	N/A

Note: The C=C stretch in nitroalkenes is often weak.

Table 3: ¹H NMR Spectroscopy Data (Predicted)

Analyte	Chemical Shift (δ) ppm	Protons	Multiplicity
(E)-2-Nitro-2-butene	~2.1	3H (CH ₃ -C=)	Singlet
	~7.0	1H (=CH)	Quartet
	~2.4	3H (=CH-CH ₃)	Doublet
2-Nitropropane	~1.5	6H (2 x CH ₃)	Doublet
	~4.7	1H (CH-NO ₂)	Septet

Table 4: ¹³C NMR Spectroscopy Data (Predicted)

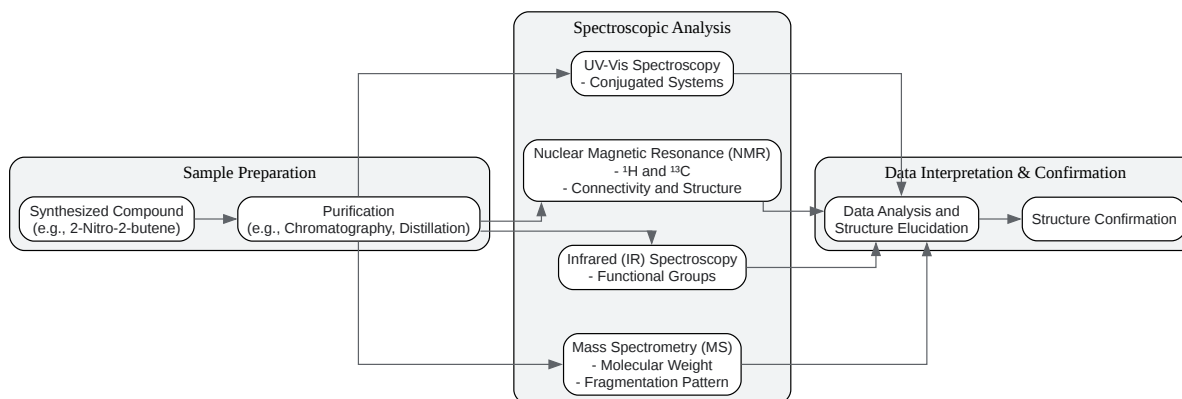
Analyte	Chemical Shift (δ) ppm	Carbon
(E)-2-Nitro-2-butene	~15	=C-CH ₃
	~18	C-CH ₃
	~135	=CH
	~145	C-NO ₂
2-Nitropropane	~20	2 x CH ₃
	~80	CH-NO ₂

Table 5: UV-Vis Spectroscopy Data (Predicted)

Analyte	λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
2-Nitro-2-butene	~230-240	~10,000	Ethanol
2-Nitropropane	~270-280	Low	Ethanol

Experimental Workflow

The characterization of a novel or synthesized compound like **2-Nitro-2-butene** typically follows a standardized workflow of spectroscopic analyses to elucidate and confirm its structure.



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Caption: A general experimental workflow for the spectroscopic characterization of a chemical compound.

Experimental Protocols

1. Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 300.
 - Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and fragmentation pattern.

2. Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the sample can be dissolved in a suitable solvent and a thin film cast on a salt plate.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates or solvent is first recorded and subtracted from the sample spectrum.
- Data Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Parameters to set include pulse angle, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Longer acquisition times are typically required due to the lower natural abundance and sensitivity of ^{13}C .
- Data Analysis: Chemical shifts, splitting patterns (multiplicity), and integration values are used to determine the structure of the molecule.

4. UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.
- Instrumentation: A UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. A baseline spectrum of the solvent in the cuvette is recorded first.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) and the molar absorptivity (ϵ) are determined.

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References

- [1. 2-Nitro-but-2-ene | C4H7NO2 | CID 20951 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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